SYK Inhibitory Potency vs. Fostamatinib
TAK-659 inhibits the kinase activity of purified SYK with an IC50 of 3.2 nM, demonstrating approximately 13-fold greater potency than the active metabolite of fostamatinib (R406), which exhibits an IC50 of 41 nM against SYK . This difference is measured under cell-free enzymatic assay conditions, indicating a higher affinity for the kinase active site.
| Evidence Dimension | SYK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 3.2 nM |
| Comparator Or Baseline | Fostamatinib (R406) IC50: 41 nM |
| Quantified Difference | TAK-659 is ~12.8-fold more potent |
| Conditions | Cell-free enzymatic assay, purified SYK kinase |
Why This Matters
The higher intrinsic potency allows for lower effective drug concentrations, which can translate to a wider therapeutic window and reduced off-target liabilities in cellular and in vivo models compared to first-generation SYK inhibitors.
